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molecular formula C6H7ClO5 B8776040 Acetyl chloride, bis(acetyloxy)- CAS No. 36674-73-4

Acetyl chloride, bis(acetyloxy)-

Cat. No. B8776040
M. Wt: 194.57 g/mol
InChI Key: ZARYDSVMAKKSAR-UHFFFAOYSA-N
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Patent
US08901141B2

Procedure details

A mixture of glyoxylic acid monohydrate (53.2 g, 578 mmol), acetic anhydride (530 mL, 5.61 mol) and acetic acid (120 mL) was refluxed for 2 h, concentrated in vacuo and azeotroped with toluene. The residue was diluted with toluene (270 mL), and thionyl chloride (84 mL, 1.15 mol) was added to the mixture. The resultant mixture was stirred at 60° C. for 16 h and concentrated in vacuo. The residue was purified by distillation (6-8 hpa, 70-80° C.) to afford compound the title compound as a colorless oil (70.7 g, 363 mmol, 63%).
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
84 mL
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=[O:4].C(O[C:11](=[O:13])[CH3:12])(=O)C.[C:14]([OH:17])(=O)[CH3:15].S(Cl)([Cl:20])=O>C1(C)C=CC=CC=1>[C:14]([O:5][CH:2]([O:6][C:11](=[O:13])[CH3:12])[C:3]([Cl:20])=[O:4])(=[O:17])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
53.2 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
530 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
84 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
270 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
ADDITION
Type
ADDITION
Details
was added to the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation (6-8 hpa, 70-80° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)Cl)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 363 mmol
AMOUNT: MASS 70.7 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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